molecular formula C6H16Cl2O2Ti B1580816 Dichloro(diisopropoxy)titanium CAS No. 762-99-2

Dichloro(diisopropoxy)titanium

Cat. No.: B1580816
CAS No.: 762-99-2
M. Wt: 238.96 g/mol
InChI Key: CGWFOWZGURYLHA-UHFFFAOYSA-L
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Description

It appears as a white to light yellow powder or crystal and is known for its moisture and heat sensitivity . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(diisopropoxy)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol. The reaction typically occurs under controlled conditions to prevent moisture and heat sensitivity issues. The general reaction is as follows:

TiCl4+2C3H7OHTi(OCH(CH3)2)2Cl2+2HCl\text{TiCl}_4 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Ti(OCH(CH}_3)_2)_2\text{Cl}_2 + 2 \text{HCl} TiCl4​+2C3​H7​OH→Ti(OCH(CH3​)2​)2​Cl2​+2HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often stored under inert gas and at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dichloro(diisopropoxy)titanium undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other ligands.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of titanium.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles. The reactions typically occur under anhydrous conditions to prevent hydrolysis and degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with alcohols can produce titanium alkoxides, while reactions with amines can yield titanium amides .

Scientific Research Applications

Dichloro(diisopropoxy)titanium has a wide range of applications in scientific research, including:

    Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.

    Material Science: The compound is used in the preparation of titanium-based materials, such as coatings and thin films.

    Biological Research:

Comparison with Similar Compounds

Similar Compounds

    Titanium Tetrachloride (TiCl₄): A precursor to dichloro(diisopropoxy)titanium, used in similar applications but with different reactivity.

    Titanium Isopropoxide (Ti(OiPr)₄): Another titanium-based compound used in catalysis and material science, with different ligand environments.

Uniqueness

This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics. Its ability to participate in both substitution and redox reactions makes it versatile for various applications .

Properties

IUPAC Name

dichlorotitanium;propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFOWZGURYLHA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)O.Cl[Ti]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2O2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-99-2
Record name Titanium, dichlorobis(2-propanolato)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium, dichlorobis(2-propanolato)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichlorobis(propan-2-olato)titanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(diisopropoxy)titanium
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Dichloro(diisopropoxy)titanium
Customer
Q & A

Q1: What is the significance of using Dichloro(diisopropoxy)titanium in the Michael addition reaction described in the research?

A1: this compound acts as a Lewis acid catalyst in the Michael addition of 1-(trimethylsiloxy)cyclohexene to β-nitrostyrenes. [, ] Importantly, its presence leads to a reversal in the typical stereochemical outcome of this reaction. Instead of the expected ul addition commonly observed with enolates or enamines, this compound promotes lk addition, resulting in the preferential formation of aryl(nitroethyl)-substituted cyclohexanones with the less common l configuration. [] This control over stereochemistry is crucial for synthesizing specific diastereomers, which can be challenging to access through other methods.

Q2: How does this compound influence the stereoselectivity of the reaction?

A2: While the exact mechanism is not fully elucidated in the provided research, this compound likely coordinates to both the 1-(trimethylsiloxy)cyclohexene and the β-nitrostyrene, forming a highly organized transition state. [] This coordination influences the facial approach of the reactants, favoring the lk addition. The specific steric and electronic interactions within this transition state, dictated by the Lewis acid, are responsible for the observed diastereoselectivity. Further mechanistic studies would be needed to confirm the exact role of this compound in the transition state.

Q3: What are the potential applications of this this compound-catalyzed Michael addition in organic synthesis?

A3: This reaction provides a new route to access a variety of aryl(nitroethyl)-substituted cyclohexanones with defined stereochemistry. [, ] These compounds can serve as valuable building blocks in the synthesis of more complex molecules. For instance, the resulting cyclic nitronates can be further functionalized through nitroaldol additions or [3+2]-dipolar cycloadditions, ultimately leading to highly functionalized products with multiple stereocenters. [] This methodology expands the synthetic toolbox for chemists, enabling the construction of diverse molecular architectures with precise control over stereochemistry.

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